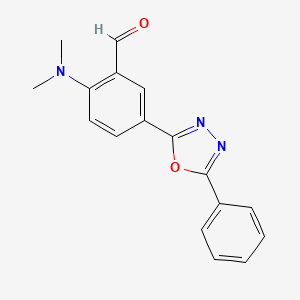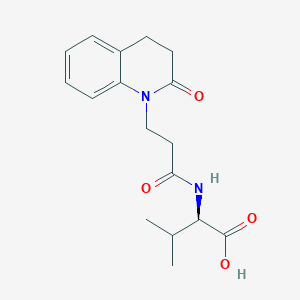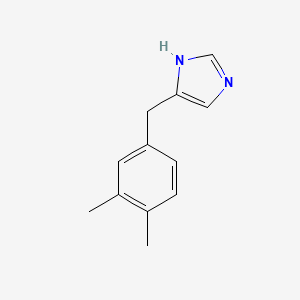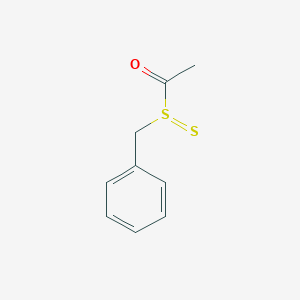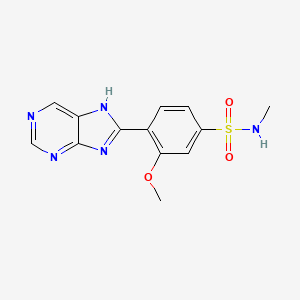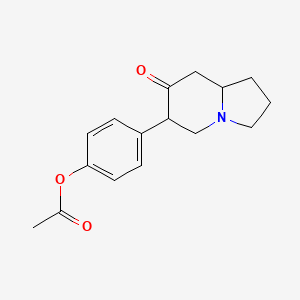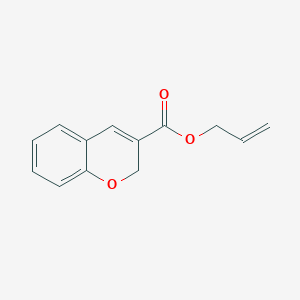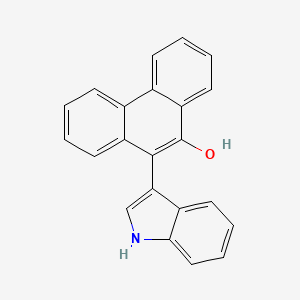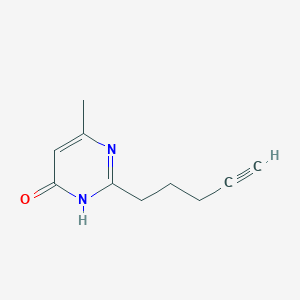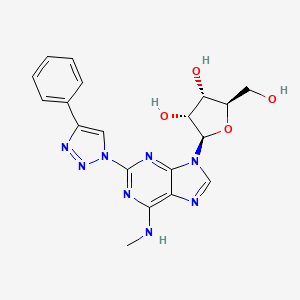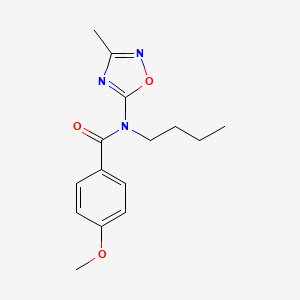
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is an organic compound belonging to the class of pyridine-sulfonamide derivatives. It is characterized by its high polarity and low melting point, making it suitable for various laboratory experiments.
Métodos De Preparación
The synthesis of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves a multi-step process. One common method includes the reaction of pyridine-3-amine with chlorosulfonyl isocyanate, followed by the addition of morpholine under mild conditions. Another method involves the reaction of secondary amine with sulfonyl chloride in dry dioxane at 60°C.
Análisis De Reacciones Químicas
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine undergoes various chemical reactions, including:
Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions, breaking the S-O bonds and forming sulfuric acid and a chloropyridine derivative.
Nucleophilic Substitution: The chlorine atom on the pyridyl ring is susceptible to nucleophilic substitution reactions depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine has diverse applications in scientific research:
Antimicrobial Activity: It has shown significant modulating activity when combined with antibiotics like amikacin against multi-resistant strains of bacteria and fungi.
Chemical Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Material Science: Its unique properties make it valuable for studying molecular conformations and interactions in crystal structure analyses.
Mecanismo De Acción
The mechanism of action of 4-((4-Chloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, potentially interacting with enzymes and proteins involved in microbial resistance.
Comparación Con Compuestos Similares
4-((4-Chloropyridin-3-yl)sulfonyl)morpholine is unique compared to other pyridine-sulfonamide derivatives due to its specific structural features and reactivity. Similar compounds include:
These compounds share similar chemical backbones but differ in their functional groups and specific applications.
Propiedades
Fórmula molecular |
C9H11ClN2O3S |
|---|---|
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
4-(4-chloropyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H11ClN2O3S/c10-8-1-2-11-7-9(8)16(13,14)12-3-5-15-6-4-12/h1-2,7H,3-6H2 |
Clave InChI |
IIWKZRBTZIHQDR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=C(C=CN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Ethylsulfanyl)-3-[2-(trifluoromethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B12927143.png)
